3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid
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Overview
Description
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of pyrazinylhydrazones can be induced thermally to form the desired pyrrolo[2,3-b]pyrazine structure . Industrial production methods may involve the use of solid alumina and room temperature cross-coupling reactions, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Chemical Reactions Analysis
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, cesium carbonate, and dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to its antimicrobial, anti-inflammatory, and antiviral activities.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a methyl group at the 3-position instead of a carboxylic acid group.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit various biological activities, including kinase inhibition, antimicrobial, and antiviral activities.
The uniqueness of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Properties
Molecular Formula |
C7H4BrN3O2 |
---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
3-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-9-5-3(7(12)13)1-10-6(5)11-4/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
AOQBWZCNBFUCDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(N=C2N1)Br)C(=O)O |
Origin of Product |
United States |
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